1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)-

説明

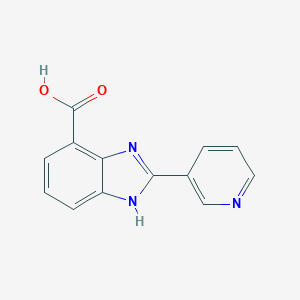

1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- is a heterocyclic aromatic organic compound. It features a benzimidazole core fused with a carboxylic acid group at the 4-position and a pyridine ring at the 2-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. One common method includes the reaction of o-phenylenediamine with 3-pyridinecarboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

化学反応の分析

Types of Reactions: 1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Reduced benzimidazole derivatives.

Substitution: N-alkyl or N-acyl benzimidazole derivatives.

科学的研究の応用

Pharmaceutical Applications

1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- has shown promise as a lead compound in drug development, particularly in the following areas:

- Kinase Inhibition : A study published in Bioorganic & Medicinal Chemistry Letters highlighted its moderate inhibitory activity against specific kinases involved in cellular signaling pathways. This suggests potential for developing targeted therapies for diseases such as cancer and inflammatory disorders.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : Some studies have explored its use in formulations aimed at reducing inflammation, potentially benefiting conditions like arthritis.

Biochemical Research Applications

In biochemical research, 1H-benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- is utilized for:

- Binding Affinity Studies : Interaction studies focus on its binding affinity with enzymes and receptors, employing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to elucidate its mechanism of action.

- Synthesis of Derivatives : The compound serves as a precursor for synthesizing various derivatives with enhanced biological activity or altered physicochemical properties. Multi-step reactions are often employed to achieve these modifications.

Comparative Analysis of Related Compounds

The following table compares structural features and applications of related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1H-Benzimidazole-4-carboxylic acid | Contains only benzimidazole core | Primarily used as an intermediate in synthesis |

| 2-(Pyridin-3-yl)-1H-benzimidazole | Pyridine substituted at different position | Enhanced solubility compared to benzimidazoles |

| Benzothiazole derivatives | Contains thiazole ring | Display different biological activities |

This comparative analysis emphasizes the structural diversity within this class of compounds and highlights the unique characteristics of 1H-benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- due to its specific substitutions.

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Case Study 1: Kinase Inhibition

A research team investigated the compound's efficacy against a panel of kinases. The results demonstrated that it selectively inhibited certain kinases associated with tumor growth, providing a foundation for further drug development targeting cancer therapies. -

Case Study 2: Antimicrobial Testing

In vitro studies were conducted to evaluate the antimicrobial activity of synthesized derivatives. The findings revealed that certain derivatives exhibited potent activity against Gram-positive bacteria, indicating their potential as new antibiotic agents.

作用機序

The mechanism of action of 1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain kinases or proteases.

Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response. The exact mechanism depends on the specific biological context and the target molecule.

類似化合物との比較

1H-Benzimidazole-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.

1H-Benzimidazole-5-carboxylic acid: Carboxylic acid group at the 5-position.

2-(2-Pyridinyl)-1H-benzimidazole: Pyridine ring at the 2-position without the carboxylic acid group.

Uniqueness: 1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- is unique due to the specific positioning of the carboxylic acid and pyridine groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

生物活性

1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

Molecular Formula: C13H9N3O2

Molecular Weight: 239.234 g/mol

Structure Features: The compound consists of a benzimidazole core fused with a pyridine ring at the 2-position, which contributes to its unique chemical reactivity and biological interactions.

Biological Activities

1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- exhibits several biological activities primarily attributed to the pharmacological properties of benzimidazole derivatives. Research indicates potential applications in:

- Anticancer Activity: Studies have shown that benzimidazole derivatives can inhibit various cancer cell lines. For instance, a study reported that the compound exhibited moderate inhibitory activity against specific kinases, which are crucial in cancer progression .

- Antimicrobial Properties: The compound has been tested for its antimicrobial activity, showing effectiveness against various bacterial strains .

- Anti-inflammatory Effects: Certain derivatives have demonstrated the ability to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .

The biological activity of 1H-benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- is largely influenced by its interaction with biological targets such as enzymes and receptors. Key mechanisms include:

- Kinase Inhibition: The compound's ability to inhibit kinases suggests a role in modulating signaling pathways involved in cell growth and proliferation .

- Microtubule Disruption: Similar to other benzimidazole derivatives, it may interfere with microtubule dynamics, which is essential for cell division .

- Apoptosis Induction: Research indicates that the compound can trigger apoptosis in cancer cells through activation of caspases .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study published in "Bioorganic & Medicinal Chemistry Letters" evaluated the anticancer potential of 1H-benzimidazole-4-carboxylic acid derivatives. The results indicated that these compounds exhibited significant cytotoxic effects on K562 leukemia cells, with mechanisms involving caspase activation and modulation of P-glycoprotein activity, which is crucial for drug resistance .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this benzimidazole derivative against Gram-positive and Gram-negative bacteria. The findings revealed that the compound displayed promising antibacterial activity, potentially due to its ability to disrupt bacterial cell wall synthesis .

特性

IUPAC Name |

2-pyridin-3-yl-1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-13(18)9-4-1-5-10-11(9)16-12(15-10)8-3-2-6-14-7-8/h1-7H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORAKCUOJBWTKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C3=CN=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467631 | |

| Record name | 1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124340-89-2 | |

| Record name | 1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。